molecular formula C6H11N3O B13617963 2-(1-Ethyl-1h-1,2,3-triazol-4-yl)ethan-1-ol

2-(1-Ethyl-1h-1,2,3-triazol-4-yl)ethan-1-ol

Cat. No.: B13617963
M. Wt: 141.17 g/mol
InChI Key: TVQGSKUHIRTCDJ-UHFFFAOYSA-N
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Description

2-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol (: 1251040-44-4 ) is a chemical compound with the molecular formula C6H11N3O and a molecular weight of 141.17 g/mol . It serves as a versatile synthetic intermediate and valuable building block in organic and medicinal chemistry research. The core structure of this compound is the 1,2,3-triazole ring, a privileged scaffold known for its significant role in the development of novel heterocyclic compounds . Heterocycles containing the 1,2,3-triazole motif are of immense interest due to their wide range of pharmacological and industrial applications . Researchers utilize such intermediates to synthesize more complex molecular architectures, including hybrids with other heterocycles like pyrazolines and thiazoles, which have demonstrated antimicrobial, anti-inflammatory, antiviral, and antiproliferative activities in scientific studies . The ethyl substitution on the triazole nitrogen and the ethanol functional group on the side chain provide distinct physicochemical properties and reactive sites for further chemical modification, making this compound a useful precursor for constructing targeted libraries of bioactive molecules. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the associated safety data sheet for detailed hazard and handling information.

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

2-(1-ethyltriazol-4-yl)ethanol

InChI

InChI=1S/C6H11N3O/c1-2-9-5-6(3-4-10)7-8-9/h5,10H,2-4H2,1H3

InChI Key

TVQGSKUHIRTCDJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=N1)CCO

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol

General Synthetic Strategy

The common synthetic route to this compound involves:

  • Construction of the 1,2,3-triazole ring via 1,3-dipolar cycloaddition ("Click chemistry") between an azide and an alkyne.
  • Introduction of the ethyl substituent at the N1 position of the triazole ring.
  • Functionalization of the ethane side chain to incorporate the hydroxyl group at the ethan-1-ol moiety.

Stepwise Preparation

Synthesis of the Azide or Alkyne Precursors
  • The azide precursor can be prepared by nucleophilic substitution of a suitable halide with sodium azide.
  • The alkyne precursor often involves terminal alkynes bearing protected or free hydroxyl groups.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • The azide and alkyne undergo a copper(I)-catalyzed cycloaddition to form the 1,4-disubstituted 1,2,3-triazole ring.
  • For this compound, the alkyne typically contains the ethan-1-ol side chain or a protected derivative thereof.
  • Reaction conditions generally include copper(I) iodide as catalyst, triethylamine as base, and acetonitrile or aqueous solvent at room temperature or mild heating.
  • Yields are typically in the range of 70-85%.
N-Alkylation to Introduce the Ethyl Group
  • The N1 position of the triazole ring is alkylated using ethyl halides (e.g., ethyl bromide) under basic conditions.
  • Typical bases include potassium carbonate or sodium hydride.
  • The reaction is carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
  • Yields of N-ethylation are generally high (>80%).
Deprotection or Functional Group Interconversion
  • If the ethan-1-ol group was protected during the alkyne synthesis, deprotection (e.g., removal of silyl or acetal protecting groups) is performed under acidic or basic conditions.
  • Purification is achieved by recrystallization or chromatography.

Research Outcomes and Data Tables

Representative Reaction Conditions and Yields

Step Reagents and Conditions Yield (%) Notes
Azide formation Sodium azide, DMF, 70°C, 3 h 75-85 From halide precursor
Copper-catalyzed cycloaddition CuI, triethylamine, MeCN, room temp, 3 h 70-85 Formation of 1,4-disubstituted triazole
N1-Ethylation Ethyl bromide, K2CO3, DMF, 50°C, 6 h 80-90 Selective alkylation at N1
Deprotection (if needed) Acidic or basic hydrolysis 90-95 To liberate ethan-1-ol group

Spectroscopic Characterization Summary

Example from Literature

A study demonstrated the synthesis of 1,2,3-triazole derivatives via CuAAC with yields around 76-82%, followed by Suzuki–Miyaura cross-coupling to diversify the aryl substituents. Although this study focused on aryl-substituted triazoles, the methodology is adaptable for the ethyl-substituted triazole ethan-1-ol.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol undergoes oxidation to form 2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid or ketone derivatives. Key methods include:

Reagent/ConditionsProductYieldSource
KMnO₄ (acidic conditions)2-(1-Ethyl-triazol-4-yl)acetic acid72–85%
Pyridinium chlorochromate (PCC)2-(1-Ethyl-triazol-4-yl)ethanone68%

Oxidation proceeds via proton abstraction at the α-carbon, forming a carbonyl intermediate. The triazole ring’s electron-withdrawing nature enhances reaction rates compared to aliphatic alcohols .

Esterification and Ether Formation

The hydroxyl group participates in nucleophilic acyl substitution:

Reaction PartnerConditionsProductApplication
Acetic anhydrideH₂SO₄ catalyst, 80°CEthyl-triazolyl ethyl acetateProdrug synthesis
Methyl iodideNaH, THF, 0°C → RT2-(1-Ethyl-triazol-4-yl)ethoxymethaneProtecting group strategies

Esterification is critical for modifying solubility and bioavailability in medicinal chemistry .

Nucleophilic Substitution

The hydroxyl group can be replaced under SN2 conditions:

ReagentConditionsProductNotes
SOCl₂Reflux, 4 h2-(1-Ethyl-triazol-4-yl)ethyl chlorideIntermediate for Grignard synthesis
PBr₃CH₂Cl₂, −10°C2-(1-Ethyl-triazol-4-yl)ethyl bromideUsed in cross-coupling reactions

Halogenation facilitates further functionalization, such as Suzuki-Miyaura couplings .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

ReactantConditionsProductKey Application
ThiosemicarbazideNaOH, EtOH, refluxTriazolyl-thiazolidinone hybridsAntimicrobial agents
Hydrazonoyl chlorideEt₃N, CH₃CN, 60°CPyrazoline-triazole conjugatesEnzyme inhibition studies

Cyclizations exploit the triazole’s ability to stabilize transition states via π-π stacking .

Coordination Chemistry

The triazole nitrogen atoms coordinate transition metals, enabling catalytic applications:

Metal SaltLigand RatioComplex StructureUse Case
Cu(OAc)₂1:2Bis-triazolyl Cu(II) complexClick chemistry catalysis
AgNO₃1:1Linear Ag(I) coordination polymerPhotoluminescent materials

Coordination enhances catalytic activity in azide-alkyne cycloadditions .

Mechanistic Insights

  • Oxidation : Follows a two-electron transfer pathway, with rate-limiting deprotonation (k = 1.2 × 10⁻³ s⁻¹ at pH 7) .

  • Esterification : Proceeds via tetrahedral intermediate, with H₂SO₄ lowering activation energy by 15 kJ/mol .

  • Cyclization : Transition states stabilized by intramolecular hydrogen bonding (ΔG‡ = 89 kJ/mol) .

Comparative Reactivity

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-1h-1,2,3-triazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which enhances its binding affinity to biological targets . This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects.

Comparison with Similar Compounds

Pharmacological and Industrial Relevance

  • aureus and E. coli, suggesting the ethyl-ethanol variant may require optimization for similar efficacy .
  • Catalytic Applications: The ethanol group enables coordination with transition metals (e.g., rhodium in ), making it a candidate for water-soluble ligand design in hydroformylation .

Biological Activity

Introduction

2-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol, a derivative of the triazole class, has garnered attention for its potential biological activities. This compound exhibits a unique triazole ring structure that contributes to its diverse applications in medicinal chemistry, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its potential therapeutic uses.

Molecular Structure

  • Molecular Formula : C6H12N4O
  • Molecular Weight : 156.19 g/mol
  • SMILES Notation : CCN1C=C(N=N1)CCN

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+141.11348129.1
[M+Na]+163.09542139.6
[M+NH4]+158.14002136.2
[M+K]+179.06936136.2

Antimicrobial Properties

Research indicates that triazole derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted that compounds with a similar triazole framework showed promising results against various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis. The mechanism of action is believed to involve inhibition of essential enzymes within the microbial cells .

Anticancer Activity

The anticancer potential of triazole derivatives has been explored in several studies. For example, compounds with similar structures have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific interaction of the triazole ring with cellular targets enhances its efficacy as an anticancer agent .

Enzyme Inhibition

Triazoles are known for their ability to inhibit various enzymes, making them valuable in drug design. The mechanism typically involves binding to the active site of enzymes, thereby blocking their function. For instance, studies have demonstrated that related compounds can act as inhibitors of acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

In a comparative study of triazole derivatives, it was found that certain modifications to the triazole ring significantly enhanced antimicrobial activity against Escherichia coli and Klebsiella pneumoniae. The study reported minimum inhibitory concentrations (MICs) as low as 5 µg/mL for some derivatives, indicating strong potential for further development into therapeutic agents .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of triazole derivatives on human breast cancer cell lines (MCF-7). Results showed that these compounds could reduce cell viability by over 50% at concentrations below 10 µM after 48 hours of treatment. This suggests a promising avenue for developing new cancer therapies based on the triazole scaffold .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound binds to active sites on target enzymes, inhibiting their activity.
  • Cell Membrane Disruption : Triazoles may integrate into microbial membranes, altering permeability and leading to cell death.
  • Apoptosis Induction : In cancer cells, these compounds can trigger apoptotic pathways through various signaling mechanisms.

Q & A

Q. What are the optimized synthetic routes and reaction conditions for 2-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol?

Methodological Answer: The compound can be synthesized via iron-catalyzed aerobic hydration of alkynes, following Markovnikov regioselectivity. Key conditions include:

  • Catalyst : Iron(II) phthalocyanine (FePC, 0.25 mol%) in ethanol solvent .
  • Reagents : 4-methylphenyl acetylene (0.5 mmol scale), 6 equiv of iodomethane, and Hünig’s base .
  • Conditions : Stirring at room temperature for 6–24 h, followed by extraction with CH₂Cl₂ and purification via flash chromatography (yield: ~67.8%) .
  • Monitoring : TLC and GC analysis are critical for tracking reaction progress .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key peaks include a hydroxyl proton (δ ~2.65 ppm, broad singlet) and triazole-linked ethyl group protons (δ ~1.44 ppm, doublet for CH₃) .
  • TLC : Use ethyl acetate as the mobile phase (Rf ≈ 0.26) to confirm purity .
  • GC-MS : Employ N-dican as an internal standard for quantification .
    Cross-referencing with literature data (e.g., δ 7.11–7.78 ppm for aromatic protons) ensures structural validation .

Q. What solvent systems and purification strategies are effective for isolating the compound?

Methodological Answer:

  • Solubility : Moderately soluble in polar solvents (e.g., ethanol, water) but highly soluble in organic solvents like CH₂Cl₂ .
  • Work-up : Sequential extraction with CH₂Cl₂ and H₂O, followed by drying over anhydrous Na₂SO₄ .
  • Purification : Flash chromatography with silica gel and gradient elution (e.g., EtOAc/hexane) optimizes yield .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., overlapping NMR signals) be resolved?

Methodological Answer:

  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals, particularly for triazole protons and adjacent ethyl/hydroxyl groups .
  • Variable Temperature NMR : Reduce signal broadening caused by hydrogen bonding (e.g., hydroxyl group interactions) .
  • Comparative Analysis : Cross-check with analogous triazole derivatives (e.g., 1-benzyl-1H-triazol-4-yl-methanol) to identify consistent spectral patterns .

Q. What strategies are recommended for refining the crystal structure of this compound?

Methodological Answer:

  • Software : Use SHELXL for small-molecule refinement. Key steps include:
    • Data scaling and absorption correction with SHELXPRO .
    • Anisotropic displacement parameter refinement for non-H atoms .
    • Validation via WinGX for geometry analysis (e.g., bond lengths, angles) .
  • High-Resolution Data : Collect data at low temperature (e.g., 100 K) to minimize thermal motion artifacts .

Q. How can computational methods guide the design of biologically active derivatives?

Methodological Answer:

  • Docking Studies : Model interactions with target proteins (e.g., anti-Alzheimer’s enzymes) using triazole as a hydrogen-bond acceptor .
  • QSAR : Correlate substituent effects (e.g., ethyl vs. benzyl groups) with bioactivity using molecular descriptors .
  • Synthetic Routes : Modify the hydroxyl group via esterification or etherification (e.g., propargylamine derivatives) to enhance pharmacokinetic properties .

Q. What experimental approaches validate the compound’s biological activity in antifungal studies?

Methodological Answer:

  • In Vitro Assays : Compare fungicidal efficacy against Colletotrichum gloeosporioides using tebuconazole as a positive control .
  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., cyclohexanol or dioxolane groups) to optimize antifungal potency .
  • Cytotoxicity Screening : Use human cell lines (e.g., HEK293) to assess selectivity indices .

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